(5Z)-5-(3-bromobenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-(4-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with bromophenyl and chlorophenyl groups
Preparation Methods
The synthesis of (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-(4-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide.
Formation of the thiazole ring: The triazole intermediate is then reacted with α-haloketones to form the thiazole ring.
Substitution reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-(4-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-(4-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-(4-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-(4-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other similar compounds, such as:
- (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-(4-BROMOPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
These compounds share a similar core structure but differ in the substituents attached to the aromatic rings. The unique combination of bromophenyl and chlorophenyl groups in (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-(4-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Properties
Molecular Formula |
C17H9BrClN3OS |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9BrClN3OS/c18-12-3-1-2-10(8-12)9-14-16(23)22-17(24-14)20-15(21-22)11-4-6-13(19)7-5-11/h1-9H/b14-9- |
InChI Key |
MRYSMLLWFIEJCH-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
Origin of Product |
United States |
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